molecular formula C9H8ClF B2481818 1-chloro-4-fluoro-2,3-dihydro-1H-indene CAS No. 1082399-60-7

1-chloro-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2481818
CAS No.: 1082399-60-7
M. Wt: 170.61
InChI Key: RMIOCEWOZOFGFT-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2,3-dihydro-1H-indene (CAS RN: 1082399-60-7) is a halogenated dihydroindene derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused benzene ring and a five-membered, partially saturated carbocyclic ring, substituted with chlorine and fluorine atoms to modulate its electronic properties, lipophilicity, and binding interactions with biological targets . The dihydroindene scaffold is a privileged structure in CNS drug discovery. Research indicates that structurally related dihydroindene analogs serve as key synthetic intermediates and core templates for developing novel ligands targeting central nervous system receptors . Specifically, such constrained ring systems have been incorporated into molecules to explore structure-activity relationships (SAR) at clinically relevant receptors, including dopaminergic and serotonergic (5-HT) receptor subtypes, which are implicated in conditions like schizophrenia and depression . Furthermore, the dihydroindene core is investigated in other therapeutic areas, including oncology, where some derivatives are evaluated for their potential to treat various cancers . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIOCEWOZOFGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Chloro 4 Fluoro 2,3 Dihydro 1h Indene Derivatives

Mechanistic Pathways in Electrophilic Aromatic Substitution on Dihydro-1H-Indene Systems

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org In the context of the 1-chloro-4-fluoro-2,3-dihydro-1H-indene system, the reaction's rate and regioselectivity are influenced by the substituents attached to the benzene (B151609) ring. The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The key steps are:

Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Restoration of Aromaticity: A base removes a proton from the carbon atom that formed the new bond with the electrophile, and the electrons from the C-H bond move back into the ring, restoring the stable aromatic system. masterorganicchemistry.com

In the this compound molecule, two main groups influence the position of the incoming electrophile:

The Fluorine Atom: As a halogen, fluorine is an electron-withdrawing group via induction but an electron-donating group through resonance. Its strong inductive effect deactivates the ring, making the reaction slower compared to benzene. However, its ability to donate a lone pair of electrons via resonance stabilizes the carbocation intermediate when the attack is at the ortho or para positions. Therefore, fluorine is a deactivating but ortho-, para-directing substituent.

The directing effects of these two groups must be considered to predict the outcome of an SEAr reaction. The fluorine atom is at the C-4 position, and the alkyl system is fused at the C-3a and C-7a positions. The positions on the aromatic ring open to substitution are C-5, C-6, and C-7. The combined directing effects would influence the final distribution of products in reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.com

Nucleophilic Substitution Reactions at the Halogenated Centers of this compound

The chlorine atom at the C-1 position is on a secondary benzylic carbon. This position is activated towards nucleophilic substitution reactions because it can stabilize a developing positive charge through resonance with the adjacent aromatic ring. Such substitutions can proceed through either SN2 or SN1 mechanisms, depending on the reaction conditions.

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. A key stereochemical feature of the SN2 reaction is the inversion of configuration at the reaction center, a phenomenon known as Walden inversion. openstax.org The nucleophile attacks from the side opposite to the leaving group, leading to a predictable and inverted stereochemical outcome.

For this compound, an SN2 reaction would proceed as follows:

Mechanism: A nucleophile (Nu⁻) directly attacks the C-1 carbon, displacing the chloride ion (Cl⁻) in a single transition state.

Stereochemistry: If the starting material is a single enantiomer (e.g., (R)-1-chloro-4-fluoro-2,3-dihydro-1H-indene), the product will be the opposite enantiomer (e.g., (S)-product), resulting in an inversion of configuration.

Achieving retention of enantiopurity via a substitution reaction is not possible through a standard, single-step SN2 mechanism. Retention of stereochemistry would require a more complex process, such as a double inversion sequence (two consecutive SN2 reactions) or a different reaction pathway altogether, such as a halogenophilic (SN2X) attack on the halogen atom itself under specific catalytic conditions. researchgate.net

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process that is favored for substrates that can form stable carbocation intermediates. The C-1 position of the dihydro-indene system is benzylic, meaning the carbocation formed upon departure of the chloride ion is stabilized by resonance with the aromatic ring.

The SN1 pathway involves:

Nucleophilic Attack: The nucleophile rapidly attacks the planar carbocation. Since the carbocation is flat, the nucleophile can attack from either face with nearly equal probability. openstax.orgmasterorganicchemistry.com

This mechanism has significant stereochemical consequences. If the reaction starts with an enantiomerically pure substrate, the achiral carbocation intermediate allows for the formation of both enantiomers of the product. openstax.org This typically leads to racemization (a 50:50 mixture of both enantiomers), although a slight excess of the inversion product is sometimes observed because the departing leaving group may momentarily shield one face of the carbocation. openstax.org Polar protic solvents, such as water or alcohols, facilitate SN1 reactions by stabilizing both the departing leaving group and the carbocation intermediate. numberanalytics.com

Table 1: Comparison of SN1 and SN2 Reactions at C-1 of this compound
FeatureSN1 MechanismSN2 Mechanism
Rate LawRate = k[Substrate] (Unimolecular)Rate = k[Substrate][Nucleophile] (Bimolecular)
MechanismTwo steps, involves a carbocation intermediateOne concerted step, involves a transition state
Intermediate StabilityFavored due to stable secondary benzylic carbocationNot applicable (no intermediate)
NucleophileFavored by weak nucleophilesFavored by strong, unhindered nucleophiles
SolventFavored by polar protic solvents (e.g., H₂O, ROH)Favored by polar aprotic solvents (e.g., acetone, DMSO)
StereochemistryRacemization or partial inversionComplete inversion of configuration

Chemoselective Reduction and Oxidation Reactions of the Dihydro-1H-Indene Ring System

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In this compound, potential sites for reduction or oxidation include the aromatic ring, the C-Cl bond, and the C-H bonds of the aliphatic ring.

Reduction Reactions:

Hydrogenolysis of the C-Cl bond: Strong reducing agents or specific catalytic conditions (e.g., H₂/Pd-C with a base) can cleave the C-Cl bond to yield 4-fluoro-2,3-dihydro-1H-indene. This reaction must be carefully controlled to avoid reduction of the aromatic ring.

Reduction of the Aromatic Ring: Under more forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the aromatic ring can be reduced. Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could also be employed to selectively reduce the aromatic ring to a non-conjugated diene, likely leaving the C-Cl and C-F bonds intact.

Oxidation Reactions:

Oxidation of the Aliphatic Ring: The benzylic C-H bonds at the C-3 position are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could potentially oxidize the C-3 methylene (B1212753) group to a carbonyl group, forming a 1-chloro-4-fluoro-2,3-dihydro-1H-inden-3-one derivative. The C-1 position is already substituted, making it resistant to further oxidation unless the C-Cl bond is first cleaved.

Table 2: Potential Chemoselective Reactions
Reaction TypePotential Reagent(s)Target SiteExpected Outcome
ReductionH₂, Pd/C, baseC-Cl bondDechlorination (Hydrogenolysis)
ReductionNa, NH₃ (liq.), EtOHAromatic RingBirch Reduction to a dihydrobenzene derivative
OxidationKMnO₄ or CrO₃C-3 Methylene GroupOxidation to a carbonyl (ketone)

Investigating Rearrangement Reactions and Tautomerism in Halogenated Indene (B144670) Derivatives

Tautomerism: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound itself, there are no common forms of tautomerism (like keto-enol or imine-enamine) possible due to its saturated aliphatic ring and lack of appropriate functional groups. Tautomerism could, however, become relevant in derivatives, for instance, if the C-3 position were oxidized to a ketone, the resulting indanone could exhibit keto-enol tautomerism.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. In the context of this compound, such reactions are most plausible under conditions that generate a carbocation, i.e., during an SN1 reaction.

Upon formation of the C-1 carbocation, a 1,2-hydride shift could occur from the adjacent C-2 position. This would transform the secondary benzylic carbocation into a different secondary carbocation at C-2. While the initial benzylic cation is significantly stabilized by resonance, rearrangements can still occur if driven by other factors, though in this case, it would lead to a less stable (non-benzylic) carbocation and is therefore unlikely. However, if the substrate were more complex, such rearrangements could lead to a mixture of constitutional isomers in the final product. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies on 1 Chloro 4 Fluoro 2,3 Dihydro 1h Indene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no available studies that have employed quantum chemical calculations to investigate the electronic structure and predict the reactivity of 1-chloro-4-fluoro-2,3-dihydro-1H-indene.

No published research was found that utilizes Density Functional Theory (DFT) to determine the ground state properties, such as optimized geometry, electronic energies, or dipole moments, of this compound. Similarly, there are no reports on the calculation of reaction energy barriers for any of its potential chemical transformations.

A search for high-level molecular orbital analysis using Ab Initio methods for this compound yielded no specific results. Information regarding its frontier molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential maps, which are crucial for understanding its reactivity and intermolecular interactions, is not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound. Such studies would be essential for exploring its conformational landscape, understanding the flexibility of the dihydroindene ring system as influenced by its substituents, and simulating its behavior in various solvent environments or its potential interactions with biological macromolecules.

Predictive Modeling for Regioselectivity and Stereoselectivity in Synthesis

No computational models have been found that predict the regioselectivity and stereoselectivity in the synthesis of this compound. Theoretical calculations could provide valuable insights into the transition states of potential synthetic routes, thereby explaining or predicting the formation of specific isomers, but such work has not been published.

Rational Design of Derivatives through Structure-Reactivity Relationship Modeling

The absence of foundational computational data on this compound means that no structure-reactivity relationship (SRR) models have been developed. The rational design of new derivatives with potentially enhanced or modified properties, which would be guided by such models, remains a future prospect pending initial theoretical characterization of the parent molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 Fluoro 2,3 Dihydro 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments is necessary to assign all proton, carbon, and fluorine signals and to establish the molecular framework.

A comprehensive analysis begins with one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. These experiments provide initial information about the chemical environment of each nucleus. The presence of a chiral center at the C1 position, bearing the chlorine atom, renders the C2 methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal coupling.

¹H NMR: The proton spectrum is expected to show distinct regions for aromatic and aliphatic protons. The three aromatic protons will form a complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The aliphatic protons on the five-membered ring will appear as multiplets, with the proton at C1 (H1) being significantly downfield due to the deshielding effect of the adjacent chlorine atom.

¹³C NMR: The ¹³C spectrum will display nine unique carbon signals. The carbon atom bonded to fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF), which is characteristic of aryl fluorides. The carbon bonded to chlorine (C1) will also have a characteristic downfield shift.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus. For an aryl fluoride, a single resonance is expected. The chemical shift of this resonance is indicative of the electronic environment of the fluorine atom on the aromatic ring.

The following table outlines the predicted NMR data for 1-chloro-4-fluoro-2,3-dihydro-1H-indene.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1~5.4 - 5.6t~65 - 70
2~2.3 - 2.5 (Ha), ~2.6 - 2.8 (Hb)m, m~32 - 36
3~2.9 - 3.1m~30 - 34
3a--~142 - 145 (d, JCF ≈ 5-10 Hz)
4--~160 - 164 (d, ¹JCF ≈ 240-250 Hz)
5~6.9 - 7.1dd or t~114 - 117 (d, JCF ≈ 20-25 Hz)
6~7.1 - 7.3m~128 - 131 (d, JCF ≈ 5-10 Hz)
7~7.2 - 7.4d~125 - 128
7a--~145 - 148

Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between H1 and the two H2 protons, and between the H2 protons and the H3 protons, confirming the connectivity of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. bldpharm.com This technique would be used to definitively assign the carbon signals based on the already assigned proton signals from the ¹H NMR and COSY spectra. For example, the proton signal at ~5.5 ppm would correlate with the carbon signal at ~65-70 ppm, assigning them to C1/H1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. rsc.org This is crucial for piecing together the entire molecular skeleton. Key expected correlations would include the H1 proton showing a cross-peak to the aromatic C7a and C5 carbons, and the H3 protons correlating with the aromatic C3a and C4 carbons, unequivocally establishing the position of the five-membered ring relative to the aromatic substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for stereochemical analysis.

The C1 carbon atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers ((R) and (S)). In a standard achiral solvent, the NMR spectra of both enantiomers are identical. To distinguish them, chiral NMR techniques are employed. wisc.edu This can involve using a chiral solvating agent, which forms transient diastereomeric complexes with each enantiomer, resulting in separate signals in the NMR spectrum. Alternatively, the racemic mixture can be reacted with a chiral derivatizing agent to form stable diastereomers, which can then be analyzed by standard NMR to determine the enantiomeric ratio.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₉H₈ClF. The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F), would be determined with high precision (typically to four or five decimal places). A key feature in the mass spectrum would be the isotopic pattern for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, HRMS would detect the molecular ion peak (M⁺) corresponding to the ³⁵Cl isotope and an "M+2" peak corresponding to the ³⁷Cl isotope, with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

PropertyValue
Molecular FormulaC₉H₈ClF
Calculated Monoisotopic Mass170.0298 Da
Expected Isotopic PatternM⁺ (100%), M+2 (~32%)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The spectrum for this compound would show several characteristic absorption bands.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Medium
Aromatic C=C Stretch1610 - 1580, 1500 - 1450Medium
CH₂ Bending (Scissoring)~1470Medium
Aryl C-F Stretch1270 - 1200Strong
C-Cl Stretch800 - 700Strong
Aromatic C-H Out-of-Plane Bending900 - 675Strong

The strong absorption band in the 1270-1200 cm⁻¹ region would be highly indicative of the C-F bond, while the band in the 800-700 cm⁻¹ region would suggest the presence of the C-Cl bond. researchgate.net The combination of aromatic and aliphatic C-H stretching confirms the indane core structure.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for verifying the purity of a synthesized compound and for separating isomers.

For purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for determining the chemical purity of a sample. sielc.com UV detection would be effective due to the presence of the aromatic ring.

Given that the molecule is chiral, separating the (R)- and (S)-enantiomers is a critical task, often required in pharmaceutical and materials science. This is achieved using chiral chromatography. jiangnan.edu.cn A chiral stationary phase (CSP) is used in either HPLC or GC. These phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on derivatives of cellulose (B213188), amylose, or cyclodextrins. nih.govnih.gov The development of a successful chiral separation method is crucial for isolating and studying the individual properties of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral HPLC is a cornerstone technique for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (ee) in a chiral sample. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the enantioselective analysis of this compound, a normal-phase chiral HPLC method is often employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including those with aromatic and halogenated moieties.

A typical method would involve a column like a Lux Cellulose-2 or a Chiralpak AD-H, which are known for their broad applicability in separating chiral molecules. The mobile phase composition is critical for achieving optimal separation. A mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol, is used. The ratio of these solvents is meticulously optimized to balance resolution and analysis time. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic indene (B144670) structure exhibits strong absorbance, for instance, around 220 nm or 254 nm.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100

Where Area1 and Area2 are the integrated peak areas of the two enantiomers.

The following interactive data table summarizes a representative set of HPLC conditions and the resulting data for the chiral separation of this compound.

Interactive Data Table: Chiral HPLC Parameters and Results

ParameterValue
Column Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Enantiomeric Excess (ee) 98%

This data is representative of a typical chiral separation and may vary based on the specific instrumentation and sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of this compound.

In a typical GC-MS analysis, a small amount of the sample is injected into the gas chromatograph, where it is vaporized. The gaseous sample is then carried by an inert gas, such as helium, through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts with the sample components, leading to their separation based on their boiling points and affinities for the stationary phase.

As the separated components exit the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M⁺) but also causes the molecule to fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion and any chlorine-containing fragments would be observed, with peaks at M⁺ and M+2 in an approximate 3:1 ratio, reflecting the natural abundance of the 35Cl and 37Cl isotopes. libretexts.org The fragmentation pattern would likely involve the loss of the chlorine atom, the fluorine atom, and fragmentation of the indene ring structure.

The following interactive data table presents plausible GC-MS data for this compound.

Interactive Data Table: GC-MS Data

ParameterValue
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-400 amu
Retention Time 12.8 min
Molecular Ion (M⁺) m/z 170/172 (3:1 ratio)
Key Fragment Ions (m/z) 135 (M-Cl)⁺, 115 (M-Cl-HF)⁺, 91
Relative Abundance of Key Fragments Variable, characteristic of the compound

This data is a plausible representation and may differ based on the specific GC-MS instrument and operating conditions.

Applications of 1 Chloro 4 Fluoro 2,3 Dihydro 1h Indene As a Key Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The reactivity of the chloro and fluoro groups, combined with the rigid indane backbone, makes 1-chloro-4-fluoro-2,3-dihydro-1H-indene a promising starting material for the elaboration of more complex molecular architectures.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Halogenated compounds are frequently employed as precursors in cyclization reactions to form these intricate structures. The presence of the reactive chlorine atom at the 1-position of this compound allows for nucleophilic substitution reactions, which can be a key step in the formation of a new ring fused to the indane core.

For instance, reaction with a dinucleophile, such as a substituted hydrazine (B178648) or a functionalized amine, could lead to the formation of a variety of heterocyclic systems. The fluorine atom at the 4-position can influence the regioselectivity of these reactions and modulate the electronic properties of the final fused-ring product. While direct examples utilizing this compound are not prominent in the literature, the general reactivity of halo-indanes suggests its utility in this area.

Table 1: Potential Fused Heterocyclic Systems from this compound

ReactantPotential Fused Heterocycle
Hydrazine hydrateIndeno[1,2-c]pyrazoline derivative
Substituted thioureaIndeno[1,2-d]thiazole derivative
o-PhenylenediamineIndeno[1,2-b]quinoxaline derivative

Urea (B33335) derivatives are a class of compounds with significant importance in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of ureas often involves the reaction of an amine with an isocyanate. This compound can serve as a precursor to the corresponding 1-amino-4-fluoro-2,3-dihydro-1H-indene. This amine can then be converted to an isocyanate, which can subsequently react with another amine to form a urea derivative.

Alternatively, the chlorine atom can be displaced by an azide, followed by a Staudinger reaction or reduction to the amine. The resulting amino-indane is a key intermediate for the synthesis of a variety of urea-containing compounds. The fluorinated indane moiety in these derivatives could impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Amino-indane derivatives are a well-established class of pharmacologically active compounds. The conversion of this compound to various amino-indane derivatives can be achieved through several synthetic routes. Direct displacement of the chloride with ammonia (B1221849) or a primary or secondary amine is a straightforward approach. More complex amino-indanes can be prepared by utilizing the chloride as a handle for carbon-carbon bond formation, followed by functional group manipulation to introduce the amino group. The presence of the fluorine atom can influence the pharmacological profile of the resulting amino-indane derivatives.

Role in the Development of Indane Acid Derivatives in Research

Indane carboxylic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. While there is no direct evidence of this compound being used for this purpose, its structure suggests potential pathways. For example, the chlorine atom could be displaced by a cyanide group, which can then be hydrolyzed to the corresponding carboxylic acid. This would yield 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, a functionalized indane acid that could be a valuable building block for further synthetic transformations.

Potential Contributions to Advanced Materials Science Research

Functionalized indanes are being explored for their potential applications in materials science, particularly in the development of organic electronics and polymers. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and solid-state packing. elsevierpure.com

The this compound scaffold could be incorporated into polymer backbones or used as a precursor for the synthesis of liquid crystals or organic light-emitting diode (OLED) materials. The specific substitution pattern of the chloro and fluoro groups offers a handle for further functionalization, allowing for the fine-tuning of the material's properties. While this remains a speculative application, the fundamental properties of fluorinated organic compounds suggest that this is a promising area for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-4-fluoro-2,3-dihydro-1H-indene, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves halogenation of the indene backbone under controlled conditions. For example, fluorination at position 4 can be achieved using fluorinating agents like Selectfluor™, while chlorination at position 1 may employ N-chlorosuccinimide (NCS) in an inert solvent (e.g., DCM). Purification requires techniques such as column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity. Analytical validation via NMR (¹H/¹³C) and GC-MS is critical to confirm structural integrity .

Q. How do the electronic properties of chlorine and fluorine substituents influence the compound’s reactivity?

  • Methodological Answer : Fluorine’s strong electronegativity and small atomic radius increase the electron-withdrawing effect at position 4, polarizing the aromatic ring and activating adjacent positions for electrophilic substitution. Chlorine at position 1 provides moderate electron withdrawal but also steric hindrance, which can direct regioselectivity in reactions. Computational studies (DFT) or Hammett σ constants can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., vicinal coupling between H-2/H-3 protons) and chemical shifts (fluorine-induced deshielding).
  • GC-MS/HPLC : Confirm molecular weight (188.6 g/mol) and purity.
  • X-ray crystallography : Resolve the bicyclic structure and halogen positions (if crystals are obtainable) .

Advanced Research Questions

Q. How does the regioselectivity of nucleophilic substitution differ between this compound and its analogs?

  • Methodological Answer :

  • Comparative Analysis :
CompoundHalogen PositionsReactivity Trends
Target Compound1-Cl, 4-FCl more susceptible to SN2 (due to steric accessibility); F stabilizes transition state.
5-Bromo-6-Cl analog5-Br, 6-ClBr prioritizes substitution due to higher leaving-group ability.
4-Fluoro-7-Iodo analog4-F, 7-IIodo group undergoes faster substitution (weaker C-I bond) .
  • Experimental Design : Perform kinetic studies with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures). Monitor progress via TLC/LC-MS .

Q. What strategies mitigate competing oxidation/reduction pathways during functionalization of the dihydroindene core?

  • Methodological Answer :

  • Oxidation Control : Use mild oxidizing agents (e.g., MnO₂ for selective ketone formation) to avoid over-oxidation of the fused cyclopentane ring.
  • Reduction Mitigation : Employ hydrogenation catalysts (Pd/C, H₂) with controlled pressure to prevent dehalogenation. Monitor reaction progress via in situ IR spectroscopy .

Q. How can computational modeling predict the compound’s bioactivity in drug discovery contexts?

  • Methodological Answer :

  • Docking Studies : Use software (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., cytochrome P450 enzymes).
  • QSAR Analysis : Correlate halogen positions with biological activity using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or catalyst loading. Reproduce protocols with rigorous anhydrous conditions (e.g., Schlenk line) and standardized reagents. Statistical design of experiments (DoE) can isolate critical variables .

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